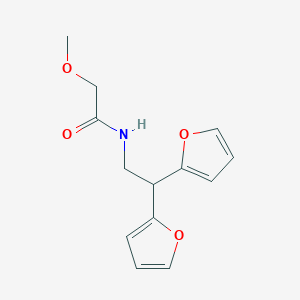
N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide” is a complex organic molecule. It contains furan rings, which are a common motif in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can participate in a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
The compound has been utilized in the synthesis of metal complexes. These complexes are formed through reactions with various metal acetates, such as Cu(II), Co(II), Ni(II), and Zn(II), resulting in a stoichiometric ratio of 1:2 (M:L). The metal complexes have been studied for their spectroscopic properties and validated through elemental and mass spectral measurements .
Spectroscopic Investigations
Spectral studies are crucial for characterizing the ligand in different forms. For instance, the compound exists in keto form when free and can chelate to metal ions in a mononegative bidentate fashion via azomethine nitrogen and deprotonated enolized carbonyl oxygen. These investigations provide insights into the electronic structure and reactivity of the compound .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed to understand the electronic properties of the compound and its metal complexes. These studies help in predicting the stability, reactivity, and potential biological activity of the compound by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Cytotoxicity Profiling
The compound and its metal complexes have been investigated for their cytotoxic effects towards various cell lines. This research is significant for understanding the potential use of the compound in cancer treatment, as it may exhibit potent activity against certain types of tumors .
Antibacterial Activity
Furan derivatives, including this compound, have been explored for their antibacterial properties. The inclusion of the furan nucleus is a key synthetic strategy in the development of new drugs, particularly for combating microbial resistance. The compound’s antibacterial activity against both gram-positive and gram-negative bacteria has been a subject of interest .
Synthesis of Highly Functionalized Compounds
The compound has applications in the synthesis of highly functionalized bis(furyl)oxime. This involves the preparation of tetrasubstituted furans, which contain a nitromethyl group at the 4-position, expanding the scope of synthetic organic chemistry .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGWZUVQIPAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


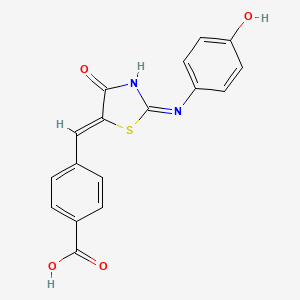
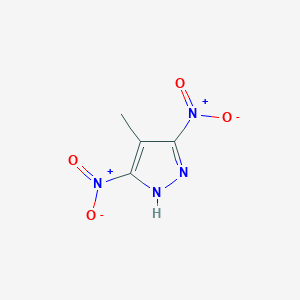



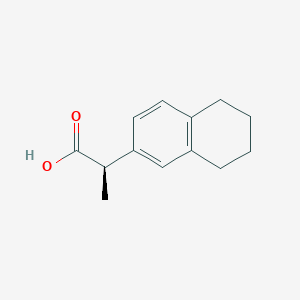
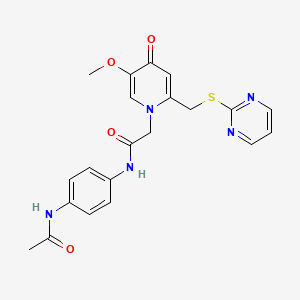

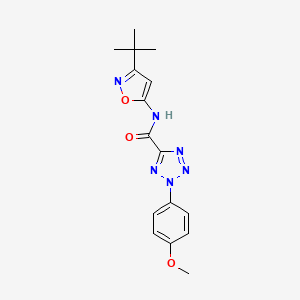
![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

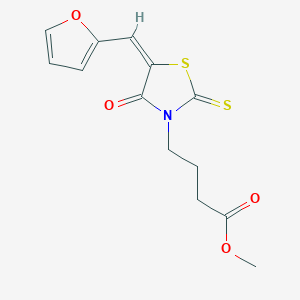
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)